4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Lipophilicity LogP Agrochemical intermediate

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7) is a halogenated diaryl ether featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy substituent attached to a 4-chloroaniline core. This intermediate is structurally tailored for the synthesis of benzoylphenylurea insect growth regulators—most notably fluazuron—where the 4-chloro substitution pattern on the aniline ring is integral to the final urea pharmacophore.

Molecular Formula C12H7Cl2F3N2O
Molecular Weight 323.09 g/mol
CAS No. 87170-48-7
Cat. No. B1590047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
CAS87170-48-7
Molecular FormulaC12H7Cl2F3N2O
Molecular Weight323.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C12H7Cl2F3N2O/c13-8-2-1-7(18)4-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
InChIKeyNMLZNVAMLNUCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7)


4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7) is a halogenated diaryl ether featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy substituent attached to a 4-chloroaniline core [1]. This intermediate is structurally tailored for the synthesis of benzoylphenylurea insect growth regulators—most notably fluazuron—where the 4-chloro substitution pattern on the aniline ring is integral to the final urea pharmacophore . Its computed lipophilicity (XLogP3 = 4.2) and molecular weight (323.09 g/mol) differentiate it from closely related pyridinyloxyaniline building blocks that lack the additional chlorine atom on the aniline ring [1].

Why In-Class Substitution Risks Synthesis Failure for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline


Pyridinyloxyaniline intermediates appear interchangeable at first glance; however, the position and presence of the 4-chloro substituent on the aniline ring directly control the lipophilicity (ΔXLogP3 ≈ +0.7 vs the des-chloro analog), amine nucleophilicity (pKa 2.83 vs 4.6 for unsubstituted aniline), and steric environment at the reactive NH₂ center [1]. Replacing CAS 87170-48-7 with a des-chloro or differently substituted analog in the acylation step of fluazuron synthesis alters both reaction kinetics and the identity of the final benzoylphenylurea product, since the 4-chloro pattern is a structural determinant of the target insect growth regulator . The quantitative evidence below demonstrates that these are not cosmetic differences; they are procurement-relevant differentiators.

Quantitative Differentiation Evidence for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline


Higher Lipophilicity (XLogP3 +0.7) Versus the Des-Chloro Analog Drives Differential Partitioning

The target compound exhibits an XLogP3 of 4.2, compared to 3.5 for the closest des-chloro analog (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, CAS 71422-80-5), yielding a ΔXLogP3 of +0.7 [1][2]. This 0.7 log-unit increase in computed lipophilicity arises from the additional 4-chloro substituent on the aniline ring and is expected to alter organic/aqueous partitioning behavior during workup and purification steps.

Lipophilicity LogP Agrochemical intermediate Solvent extraction

Molecular Weight Advantage (+34.44 g/mol) Impacts Molar Stoichiometry and Shipping Cost

The molecular weight of the target compound is 323.09 g/mol, compared to 288.65 g/mol for the des-chloro analog (CAS 71422-80-5), representing a difference of +34.44 g/mol [1][2]. This mass increase results from the replacement of a hydrogen atom with a chlorine atom at the 4-position of the aniline ring and directly influences the mass of intermediate required to achieve a given molar quantity in downstream coupling reactions.

Molecular weight Stoichiometry Vendor pricing Scale-up

Reduced Amine Basicity (pKa 2.83) Modulates Acylation Reactivity Compared to Unsubstituted Aniline

The target compound has a predicted pKa of 2.83 ± 0.10 (acid form), significantly lower than the pKa of ~4.6 for unsubstituted aniline [1]. This decrease in basicity—attributable to the electron-withdrawing effects of both the 4-chloro substituent (Hammett σₚ ≈ +0.23) and the pyridinyloxy ether—reduces the nucleophilicity of the aromatic amine, which can slow acylation rates and requires adjustment of reaction conditions (e.g., longer reaction times or use of stronger base catalysts) when using this intermediate in urea or amide bond-forming steps.

Amine nucleophilicity pKa Acylation kinetics Electron-withdrawing effect

Validated Intermediate Status for Fluazuron Synthesis Provides Procurement-Provenance Certainty

The target compound is explicitly referenced as the key penultimate intermediate in multiple patented fluazuron synthetic routes (e.g., CN101906070A, CN104876859A, CN111039858A), where it undergoes acylation with 2,6-difluorobenzoyl isocyanate to form the final active ingredient . In contrast, the des-chloro analog (CAS 71422-80-5) is not documented as a direct precursor to any approved agrochemical active ingredient in the same patent family, suggesting that the 4-chloro substitution is a required structural feature for the intended end product rather than an optional modification.

Fluazuron Benzoylphenylurea Insect growth regulator Synthetic route validation

Cold-Chain Storage Requirement (2-8°C, Protect from Light) Indicates Higher Reactivity/Lability Profile

The target compound requires storage at 2-8°C with protection from light , whereas the des-chloro analog (CAS 71422-80-5) is commonly listed with a room-temperature storage recommendation by multiple suppliers . This stricter storage requirement suggests that the 4-chloro substitution introduces a thermal or photochemical lability that is absent in the des-chloro analog, which must be accounted for in shipping, warehousing, and inventory management.

Storage stability Degradation Supply chain Light sensitivity

High-Confidence Procurement Scenarios for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline


Synthesis of Fluazuron and Structurally Related Benzoylphenylurea Insect Growth Regulators

The target compound is the designated penultimate intermediate in multiple patented routes to fluazuron, where its free aniline group undergoes acylation with 2,6-difluorobenzoyl isocyanate to install the urea pharmacophore . The 4-chloro substituent is retained in the final active ingredient and is essential for target-site binding; any deviation from this substitution pattern produces a different chemical entity with unknown regulatory status. Researchers and CDMOs developing generic fluazuron or conducting impurity profiling studies should procure CAS 87170-48-7 specifically to ensure route fidelity.

Structure-Activity Relationship (SAR) Studies on Benzoylphenylurea Chitin Synthesis Inhibitors

When probing the contribution of the aniline-ring halogen to insecticidal activity, the target compound serves as the 4-chloro reference point against which analogs bearing H, F, Br, or different chloro-position isomers are compared . The documented pKa difference (2.83 vs. 4.6 for unsubstituted aniline) and XLogP3 increment (+0.7 vs. des-chloro) provide experimentally accessible parameters for correlating physicochemical properties with biological activity, making this compound a necessary control in any SAR matrix focused on the aniline portion of benzoylphenylureas.

Analytical Reference Standard and Impurity Profiling for Fluazuron Drug Substance

CAS 87170-48-7 is cataloged as Fluazuron Impurity 2 by multiple reference standard suppliers, indicating that residual unreacted intermediate is a known process impurity in fluazuron active pharmaceutical ingredient . Quality control laboratories and regulatory affairs teams evaluating fluazuron drug substance or finished veterinary products should procure a characterized sample of this compound to serve as an impurity marker in HPLC, LC-MS/MS, or GC-MS methods, ensuring compliance with ICH Q3A guidelines on impurity identification and qualification thresholds.

Method Development for Process Optimization of Urea Bond Formation under Electron-Deficient Aniline Conditions

The diminished amine basicity of the target compound (pKa 2.83) provides a challenging but representative substrate for developing robust acylation conditions applicable to electron-deficient aromatic amines . Process chemistry groups seeking to optimize catalyst selection, solvent systems, and temperature profiles for urea formation on poorly nucleophilic anilines can use this compound as a standardized test substrate, given its commercial availability at defined purity (≥95%) and its documented behavior in patent-validated acylation steps .

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